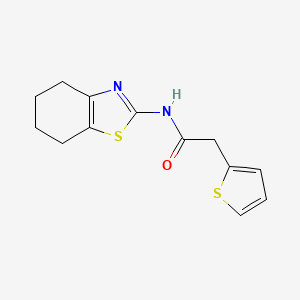

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a tetrahydrobenzothiazole core linked to a thiophen-2-yl moiety via an acetamide bridge. This structural combination makes the compound a candidate for diverse biological applications, including kinase inhibition and antimicrobial activity .

The molecular formula is C₁₃H₁₄N₂OS₂ (calculated from and analogous structures), with a molecular weight of 294.39 g/mol. Its SMILES notation is CC(=O)NC1=NC2=C(S1)CCCC2)c1cccs1, reflecting the tetrahydrobenzothiazole and thiophene substituents.

Propriétés

IUPAC Name |

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS2/c16-12(8-9-4-3-7-17-9)15-13-14-10-5-1-2-6-11(10)18-13/h3-4,7H,1-2,5-6,8H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFYONWWATZIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Key Observations :

- Thiophene vs.

- Tetrahydrobenzothiazole vs.

Comparison with Analogous Syntheses :

- reports refluxing in DCM/TEA for 6–9 hours to achieve yields of 70–85% for similar acetamides .

- utilized single-crystal X-ray diffraction to confirm the structure of a related thiophene-acetamide derivative, highlighting the importance of crystallography in validating regiochemistry .

Pharmacological Activity Comparison

Key Insights :

- Antimicrobial Activity : Thiophene-containing analogs () show moderate activity against Gram-positive bacteria, likely due to membrane disruption .

- Kinase Inhibition : Trifluoromethyl and trimethoxyphenyl groups () enhance CK-1δ binding via hydrophobic and hydrogen-bonding interactions .

- VEGFR-2 Selectivity : The thiadiazole-thio moiety in contributes to potent inhibition (IC₅₀ < 1 µM), suggesting the target compound’s thiophene may offer similar efficacy with modified selectivity .

Physicochemical and Computational Properties

Table 3: Predicted Properties of the Target Compound

| Property | Value | Method/Source |

|---|---|---|

| LogP | 2.8 (predicted) | ChemAxon |

| Solubility | 0.12 mg/mL (aqueous) | PreADMET |

| H-bond Acceptors | 3 | Structural analysis |

| H-bond Donors | 1 | Structural analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.